N-Despropyl-N-ethyl Macitentan
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Overview
Description
N-Despropyl-N-ethyl Macitentan is a chemical compound with the molecular formula C18H18Br2N6O4S and a molecular weight of 574.3 g/mol . It is a derivative of Macitentan, which is known for its use as an endothelin receptor antagonist. This compound is primarily used in analytical method development, method validation, and quality control applications in the pharmaceutical industry .
Mechanism of Action
Target of Action
N-Despropyl-N-ethyl Macitentan is an antagonist that binds to the endothelin A and B receptors . These receptors, often abbreviated as E A and E B, are the primary targets of this compound . Endothelin receptors are expressed on arterial smooth muscle cells and fibroblasts in the lungs .
Mode of Action
The compound blocks signaling from endothelin-1 and -2 by binding to the endothelin A and B receptors . This interaction results in the inhibition of overexpressed endothelin from the vascular endothelium .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Pulmonary arterial hypertension, the condition for which this compound is often used, involves various mechanisms contributing to the development of endothelial dysfunction. These include elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction . The compound’s action primarily relates to the role of overexpressed endothelin from the vascular endothelium .
Pharmacokinetics
This compound is metabolized through hydrolysis and oxidation, specifically involving the CYP3A4 enzyme . The compound is excreted in the urine (two-thirds) and feces (one-third) . The pharmacokinetics of this compound correlate positively with endothelin-1 concentrations . The compound’s pharmacokinetics are characterized by slow absorption and slow elimination .
Result of Action
The action of this compound leads to molecular and cellular effects. By blocking the signaling from endothelin-1 and -2, the compound inhibits the overexpression of endothelin from the vascular endothelium . This action can help manage conditions like pulmonary arterial hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl-N-ethyl Macitentan involves multiple steps, starting from the parent compound Macitentan. The key steps include:
Bromination: Introduction of bromine atoms into the aromatic ring.
Etherification: Formation of an ether linkage between the pyrimidine ring and the ethoxy group.
Sulfonamide Formation: Introduction of the sulfonamide group to complete the structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-Despropyl-N-ethyl Macitentan undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-Despropyl-N-ethyl Macitentan has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in treating conditions related to endothelin receptor activity.
Industry: Used in quality control processes for the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Macitentan: The parent compound, used for treating pulmonary arterial hypertension.
N-Despropyl Macitentan: Another derivative with similar applications.
N-Despropyl-N-methyl Macitentan: A methylated derivative with distinct properties.
Uniqueness
N-Despropyl-N-ethyl Macitentan is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its higher selectivity for endothelin receptor subtypes and its use in analytical applications make it a valuable compound in pharmaceutical research and development .
Properties
CAS No. |
441796-13-0 |
---|---|
Molecular Formula |
C18H18Br2N6O4S |
Molecular Weight |
574.248 |
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26) |
InChI Key |
PIJUSICWAKBTEZ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Synonyms |
N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-ethylsulfamide_x000B_ |
Origin of Product |
United States |
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